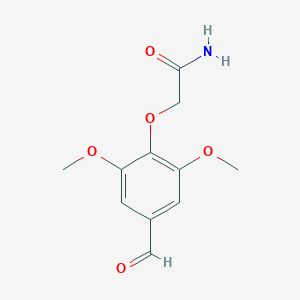

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Description

Historical Context and Evolution of Research on Phenoxyacetamide Derivatives

The study of phenoxyacetamide and its derivatives has a long history, with these compounds being recognized as significant pharmacophores—structural units responsible for a molecule's biological activity. nih.gov The core acetamide (B32628) linkage is found in many biologically active molecules and is known to be relatively stable in biological systems. mdpi.commdpi.com

Historically, research has demonstrated that modifying the structure of phenoxyacetamides can lead to a wide range of pharmacological effects. nih.gov Scientists have synthesized and evaluated numerous derivatives for various therapeutic applications. For instance, different series of these compounds have been investigated for:

Antimicrobial Properties : Some phenoxyacetamide derivatives have shown notable effectiveness against various bacterial strains.

Anti-inflammatory and Analgesic Activity : Certain derivatives have been reported to possess anti-inflammatory and pain-relieving effects. nih.gov

Anticancer Activity : Novel series of phenoxyacetamide derivatives have been synthesized and screened for cytotoxic activity against multiple cancer cell lines, with some showing promising results as potential inducers of apoptosis (programmed cell death). nih.govmdpi.com

Antidiabetic Potential : Related phenoxyacetic acid derivatives have been identified as potent agonists for receptors involved in treating type 2 diabetes. researchgate.net

The versatility of the phenoxyacetamide scaffold allows for extensive structural modifications, making it a continuing area of interest in medicinal chemistry for the design and synthesis of new therapeutic candidates. nih.gov

Academic Significance of the 2,6-Dimethoxyphenoxy Moiety in Molecular Design and Bioactive Scaffolds

The 2,6-dimethoxyphenoxy portion of the target molecule is particularly significant in molecular design. This structural unit is derived from syringaldehyde (B56468), a naturally occurring aldehyde that is readily available from biomass. nih.govmdpi.com The presence of two methoxy (B1213986) groups at the 2 and 6 positions of the phenyl ring influences the molecule's electronic properties and spatial configuration.

In drug design, such substitution patterns are often crucial for biological activity. Research on other classes of compounds has shown that the presence of methoxy groups at the 2 and 6 positions can significantly enhance a molecule's desired effect, such as its cytotoxicity toward cancer cells. nih.gov The strategic placement of these groups can improve how the molecule binds to its biological target.

This specific moiety is part of a larger concept known as a "bioactive scaffold." A bioactive scaffold is a core molecular framework that can be systematically modified to create a library of compounds with diverse biological activities. nih.govmdpi.com These scaffolds act as a structural substitute for the extracellular matrix, allowing cells to adhere, proliferate, and differentiate, making them crucial in tissue engineering and drug discovery. mdpi.comnih.gov The 2,6-dimethoxyphenoxy group, with its defined stereoelectronic properties, serves as a valuable component of such scaffolds.

Overview of Current Research Trajectories for 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Current research on this compound primarily focuses on its application as a chemical intermediate in organic synthesis. The molecule contains several reactive sites that make it a useful building block for creating more complex molecules.

Key Research Applications:

Synthesis of Precursors : The closely related compound, 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, is synthesized via the Williamson ether synthesis from syringaldehyde. nih.gov This acid is a direct precursor to the title acetamide.

Aldehyde Functionality : The formyl (aldehyde) group is a key feature, providing a reactive site for various chemical transformations. It can be used in condensation reactions to form larger, more complex structures such as Schiff bases or porphyrin derivatives.

Building Block for Heterocycles : The acetic acid precursor has been used to generate novel ketenes in situ (in the reaction mixture), which then participate in cycloaddition reactions to form valuable heterocyclic scaffolds like β-lactams. researchgate.net

While direct biological studies on this compound are not widely published, its role as a synthetic intermediate is significant. It enables the creation of diverse molecular libraries based on the phenoxyacetamide scaffold, which can then be screened for various biological activities, from antimicrobial to anticancer effects. nih.gov For example, a related isomer, 2-(2-Formylphenoxy)acetamide, has been investigated through molecular docking studies for its potential antiviral activity against SARS-CoV-2. researchgate.net This suggests a potential trajectory for derivatives of the title compound as well.

Table 2: Key Functional Groups and Their Research Significance

| Functional Group | Significance in Research |

| Formyl Group (-CHO) | Enables condensation reactions for synthesizing more complex molecules like Schiff bases and porphyrins. |

| 2,6-Dimethoxyphenoxy Core | Derived from natural syringaldehyde; influences molecular conformation and can enhance biological activity. nih.govnih.gov |

| Acetamide Moiety (-CH2CONH2) | A common and stable feature in many pharmacologically active compounds. nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-8-3-7(5-13)4-9(16-2)11(8)17-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJGNMYBRANSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)N)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266830 | |

| Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871544-53-5 | |

| Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871544-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Formyl 2,6 Dimethoxyphenoxy Acetamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Phenoxyacetamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For the 2-(4-formyl-2,6-dimethoxyphenoxy)acetamide scaffold, the primary disconnections are made at the ether and amide linkages, as these represent reliable bond-forming reactions. amazonaws.com

The most logical disconnection is the carbon-oxygen bond of the ether, which points to a Williamson ether synthesis. amazonaws.com This involves the reaction of an alkyl halide with an alkoxide anion. amazonaws.com In this case, the synthons, or idealized fragments, would be a phenolate (B1203915) anion derived from a substituted phenol (B47542) and a haloacetamide.

Another key disconnection is the amide bond. Amides are commonly formed from the reaction of a carboxylic acid derivative (like an acyl chloride) and an amine. amazonaws.com This suggests that the acetamide (B32628) moiety can be constructed from a phenoxyacetic acid precursor.

Therefore, a plausible retrosynthetic pathway for this compound would start with the target molecule and disconnect the amide bond to yield 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid and ammonia (B1221849). A further disconnection of the ether bond in the acetic acid derivative would then lead to syringaldehyde (B56468) (4-hydroxy-2,6-dimethoxybenzaldehyde) and a haloacetic acid derivative.

Classical and Modern Approaches to the Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through several established and contemporary chemical methods. These approaches focus on the key bond-forming steps identified in the retrosynthetic analysis.

Alkylation Strategies for Phenoxyacetamide Formation

The formation of the phenoxy ether linkage is a critical step. The Williamson ether synthesis is a classical and widely used method for this transformation. nih.govpharmaxchange.info This reaction involves the O-alkylation of a phenolate anion with an alkyl halide. pharmaxchange.info In the context of synthesizing the target molecule, this would typically involve the reaction of syringaldehyde with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base.

The choice of solvent can significantly influence the outcome, determining whether O-alkylation or C-alkylation occurs. pharmaxchange.info For O-alkylation to be the major pathway, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. pharmaxchange.info The base deprotonates the phenolic hydroxyl group of syringaldehyde to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the haloacetamide in an SN2 reaction. pharmaxchange.info

A related approach involves the alkylation of syringaldehyde with a haloacetic acid, such as iodoacetic acid, followed by conversion of the resulting carboxylic acid to the acetamide. nih.gov For example, syringaldehyde can be reacted with iodoacetic acid in the presence of sodium hydroxide (B78521) to yield 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid. nih.gov This intermediate can then be converted to the desired acetamide.

Formylation Reactions on Aromatic Substrates and Their Functionalization

The formyl group (-CHO) is a key functional group on the aromatic ring of the target molecule. While the synthesis often starts with syringaldehyde, which already possesses this group, it's relevant to understand formylation reactions as they are crucial for creating analogs or starting from less functionalized precursors. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com The electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org For phenols and their derivatives, which are highly activated, this reaction is particularly effective. wikipedia.orgchemistrysteps.com

Another method is the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) to introduce a formyl group onto activated aromatic rings. researchgate.netuniroma1.it The regioselectivity of these reactions is an important consideration, as substitution patterns on the aromatic ring direct the position of formylation. researchgate.net

Functional Group Interconversions Leading to the Acetamide Moiety

The final step in the synthesis is often the formation of the acetamide group. If the synthetic route proceeds through the 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid intermediate, this carboxylic acid needs to be converted into a primary amide.

A common method for this transformation is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an ammonia equivalent to form the amide.

Alternatively, direct amidation methods can be employed. These often involve coupling agents that activate the carboxylic acid in situ, facilitating the reaction with an amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are frequently used for this purpose in peptide synthesis and can be applied here. archivepp.com More recently, greener methods for amide synthesis are being explored, including the direct reaction of esters and amines, sometimes under neutral conditions with specific catalysts. semanticscholar.orgacs.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing more efficient and environmentally benign processes. These principles are applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. ajrconline.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. ajrconline.orgnih.govresearchgate.net This is due to the efficient and rapid heating of the reaction mixture through dielectric heating. nih.gov

In the context of synthesizing the target compound, microwave irradiation could be applied to several steps. For instance, the Williamson ether synthesis and the amidation reaction can often be performed more efficiently under microwave conditions. tandfonline.comtandfonline.com The synthesis of amides from esters and amines, for example, has been shown to be significantly faster and higher yielding with microwave irradiation compared to conventional heating. tandfonline.comtandfonline.com This technology offers a greener alternative by reducing energy consumption and potentially allowing for the use of less solvent. ajrconline.orgsphinxsai.com

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and amenability to automation and scale-up. While specific literature detailing the flow synthesis of this compound is not extensively available, the principles of flow chemistry can be readily applied to the key steps in its synthesis.

The Williamson ether synthesis, a cornerstone for forming the ether bond in the target molecule, is well-suited for adaptation to a flow regime. In a hypothetical flow process, a solution of a suitably protected 2,6-dimethoxyphenol (B48157) derivative could be continuously mixed with a stream of a reagent like 2-chloroacetamide in the presence of a base. This mixture would then pass through a heated reactor coil. The precise control of temperature and residence time in a microreactor can minimize the formation of by-products often seen in batch reactions. Furthermore, the use of tube-in-tube reactors could facilitate reactions involving gaseous reagents or by-products under high pressure, enhancing reaction rates and safety.

Similarly, formylation reactions, which can be highly exothermic and require careful control, benefit from flow conditions. The in-situ generation and immediate use of reactive formylating agents can be safely managed in the small volume of a flow reactor, minimizing the risks associated with handling these reagents in large quantities.

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature of Flow Chemistry | Application in Synthesis | Potential Benefit |

| Enhanced Heat Transfer | Exothermic formylation or etherification reactions. | Improved temperature control, reduced by-product formation, and enhanced safety. |

| Precise Residence Time Control | Minimizing degradation of sensitive intermediates. | Increased yield and purity of the desired product. |

| Improved Mass Transfer | Reactions involving multiple phases (e.g., solid-liquid). | Faster reaction rates and more consistent product quality. |

| Safe Handling of Hazardous Reagents | Use of reactive formylating agents. | In-situ generation and consumption reduces the risk of accidents. |

| Scalability | Production of larger quantities of the compound. | "Numbering-up" or "sizing-up" of reactors allows for straightforward scaling. |

Catalyst Development for Efficient Synthesis

The development of efficient catalysts is crucial for optimizing the synthesis of this compound, particularly for the key etherification and formylation steps.

Catalysis in Williamson Ether Synthesis:

The Williamson ether synthesis, the reaction between an alkoxide and an alkyl halide, is a fundamental method for preparing ethers. wikipedia.org While often performed with stoichiometric amounts of base, catalytic approaches are gaining traction to improve the sustainability of the process. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts or crown ethers, are commonly employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. This enhances the reaction rate and allows for milder reaction conditions.

Recent advancements have also explored the use of metal catalysts. For instance, copper-based catalysts can be used in Ullmann-type condensations to form diaryl ethers, a reaction that is not possible through the traditional Williamson synthesis. While not directly applicable to the synthesis of the target molecule from an alkyl halide, this highlights the role of metal catalysis in ether formation. A "catalytic Williamson ether synthesis" has also been developed using alkali metal carboxylates as catalysts at high temperatures, allowing for the use of less reactive alkylating agents. acs.org

Catalysis in Formylation Reactions:

The introduction of the formyl group onto the aromatic ring can be achieved through various named reactions, many of which can be catalyzed to improve efficiency and regioselectivity. The Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide (DMF) mixture, and the Duff reaction, which employs hexamethylenetetramine, are common methods. researchgate.netorgsyn.org

More modern approaches focus on metal-catalyzed C-H formylation. For example, palladium catalysts have been used for the reductive carbonylation of aryl halides to aldehydes. orgsyn.org Iron catalysts have been shown to be effective for the C3-selective formylation of indoles, demonstrating the potential for metal catalysis to control regioselectivity in formylation reactions. orgsyn.org For the synthesis of this compound, a key challenge is the selective formylation at the para-position of the dimethoxyphenol ring system. The choice of catalyst and directing groups on the substrate would be critical in achieving this selectivity.

Table 2: Examples of Catalysts in Relevant Synthetic Transformations

| Reaction Type | Catalyst | Substrate Example | Product Example | Reference |

| Williamson Ether Synthesis | Tetrabutylammonium bromide (PTC) | Phenol and Benzyl Chloride | Benzyl Phenyl Ether | masterorganicchemistry.com |

| Williamson Ether Synthesis | Alkali Metal Benzoate | Phenol and Methanol | Anisole | acs.org |

| Aromatic Formylation | MgCl₂, Et₃N | Phenol | Salicylaldehyde | orgsyn.org |

| Aromatic Formylation | TiCl₄ | Phenol | p-Hydroxybenzaldehyde | researchgate.net |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Controlling chemo-, regio-, and stereoselectivity is paramount in the multi-step synthesis of a complex molecule like this compound.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, a key chemoselective challenge arises if the formylation is performed after the etherification. The acetamide functionality contains an N-H bond that could potentially react under certain formylation conditions. Therefore, protecting the acetamide group or choosing formylation conditions that are selective for C-H formylation over N-formylation would be necessary. Conversely, if the formylation is performed first on a substituted phenol, the phenolic hydroxyl group might need to be protected during the subsequent etherification to prevent O-alkylation at undesired positions if other hydroxyl groups are present.

Regioselectivity:

Regioselectivity is a critical consideration, particularly during the formylation step. The two methoxy (B1213986) groups at positions 2 and 6 of the phenol ring are strongly activating and ortho-, para-directing. This means that an electrophilic aromatic substitution, such as formylation, will be directed to the positions ortho and para to the hydroxyl group. In the case of a 2,6-dimethoxyphenol derivative, the para-position (position 4) is the most likely site for formylation due to steric hindrance from the methoxy groups at the ortho-positions. Several formylation methods, such as the Rieche formylation using TiCl₄ and dichloromethyl methyl ether, have been shown to exhibit high regioselectivity for the para-position in substituted phenols. researchgate.netuniroma1.it The choice of formylation reagent and reaction conditions can significantly influence the regiochemical outcome. For instance, the Duff reaction often favors ortho-formylation. orgsyn.org

Stereoselectivity:

The target molecule, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. However, if chiral centers were to be introduced into the acetamide side chain or if the molecule were to possess axial chirality due to restricted rotation around the aryl-oxygen bond (which is unlikely in this specific case), then stereoselective synthesis would become a critical aspect. For analogues with chiral moieties, stereoselective methods such as asymmetric catalysis or the use of chiral auxiliaries would be required to control the formation of the desired stereoisomer. General strategies for stereoselective synthesis often involve the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or groups in the substrate. mdpi.comrsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Formyl 2,6 Dimethoxyphenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbons in a molecule. For 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, the ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the aromatic protons, the methoxy (B1213986) protons, and the acetamide (B32628) methylene (B1212753) and amide protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For the title compound, COSY would show correlations between the methylene protons of the acetamide group and the amide proton (if coupling is not completely removed by exchange).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signals for the methoxy protons would correlate with the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting different fragments of the molecule. For example, the formyl proton would show a correlation to the aromatic ring carbon it is attached to, as well as adjacent carbons. The methylene protons of the acetamide group would show correlations to the ether-linked aromatic carbon and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. In this compound, NOESY could reveal spatial proximities between the methoxy protons and the adjacent aromatic protons, or between the acetamide side chain protons and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary in different solvents.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl CH | 9.8 - 10.0 | 190 - 192 |

| Aromatic CH | 7.0 - 7.2 | 105 - 108 |

| Methoxy OCH₃ | 3.8 - 4.0 | 56 - 58 |

| Methylene OCH₂ | 4.6 - 4.8 | 68 - 70 |

| Amide NH₂ | 5.5 - 7.5 (broad) | - |

| Carbonyl C=O | - | 168 - 172 |

| Aromatic C-O | - | 152 - 155 |

| Aromatic C-CHO | - | 138 - 142 |

| Aromatic C-OCH₃ | - | 148 - 152 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₃NO₅), the expected exact mass can be calculated and compared to the experimental value with a high degree of accuracy (typically within 5 ppm).

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the masses of the resulting ions, it is possible to deduce the connectivity of the atoms and confirm the proposed structure. For the title compound, characteristic fragmentation patterns would likely involve the loss of the acetamide group, the formyl group, or the methoxy groups.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 240.08175 |

| [M+Na]⁺ | 262.06369 |

| [M+K]⁺ | 278.03763 |

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for this compound is not publicly available, a study on the closely related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid , provides significant insights into the likely solid-state behavior.

Crystal Packing and Intermolecular Interactions

In the crystal structure of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, the molecules are organized in a specific three-dimensional lattice determined by intermolecular interactions. The primary interactions governing the crystal packing are hydrogen bonds. In the case of the acetic acid derivative, the carboxylic acid groups form strong O-H···O hydrogen bonds, leading to the formation of dimers.

For this compound, the amide group (-CONH₂) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Therefore, it is expected that the crystal packing would be dominated by N-H···O hydrogen bonds, potentially forming chains or more complex networks. Additionally, weaker C-H···O interactions involving the aromatic, methoxy, and methylene protons with oxygen atoms of neighboring molecules would likely play a role in stabilizing the crystal lattice. The presence of the aromatic ring also introduces the possibility of π-π stacking interactions, further influencing the packing arrangement.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, key functional groups that would give rise to distinct signals include:

Amide group: N-H stretching vibrations (typically around 3100-3500 cm⁻¹), C=O stretching (amide I band, around 1650-1680 cm⁻¹), and N-H bending (amide II band, around 1550-1620 cm⁻¹).

Formyl group: C=O stretching (around 1680-1700 cm⁻¹) and C-H stretching (around 2720 and 2820 cm⁻¹).

Aromatic ring: C=C stretching vibrations (around 1450-1600 cm⁻¹) and C-H bending vibrations.

Ether and methoxy groups: C-O stretching vibrations (around 1000-1300 cm⁻¹).

Subtle shifts in these vibrational frequencies can also provide insights into the molecule's conformation and the extent of intermolecular interactions, such as hydrogen bonding.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H stretch | 3100 - 3500 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Amide | N-H bend (Amide II) | 1550 - 1620 |

| Aldehyde | C=O stretch | 1680 - 1700 |

| Aldehyde | C-H stretch | 2720 and 2820 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1000 - 1300 |

Application of Specialized Characterization Techniques (e.g., EPR, SIMS for specific research questions)

While NMR, mass spectrometry, X-ray crystallography, and vibrational spectroscopy are the primary tools for the characterization of a molecule like this compound, more specialized techniques can be employed to answer specific research questions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance or ESR) is a technique used to study molecules with unpaired electrons (radicals or paramagnetic species). For the title compound in its ground state, which is a diamagnetic molecule with all electrons paired, EPR would not be a relevant characterization technique. However, if the molecule were to be involved in a reaction that generates a radical intermediate, EPR could be used to detect and characterize that species.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive surface analysis technique that uses a primary ion beam to sputter the surface of a material, and then analyzes the ejected secondary ions. It provides information about the elemental and molecular composition of the very top surface layers of a solid. While not a standard technique for the bulk characterization of a synthesized compound, SIMS could be employed in specific contexts, such as studying thin films or surface modifications involving this compound.

Computational Chemistry and Molecular Modeling of 2 4 Formyl 2,6 Dimethoxyphenoxy Acetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost for calculating molecular properties like energies, geometries, and reaction pathways. nih.govrsdjournal.org For an aromatic compound like 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, DFT can elucidate its fundamental electronic characteristics. royalsocietypublishing.org

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and bioactivity. aimspress.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from the electronic structure. It illustrates the charge distribution across the molecule, using a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. aimspress.comresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, thus guiding the understanding of intermolecular interactions. aimspress.comtci-thaijo.org For this compound, the oxygen atoms of the formyl, methoxy (B1213986), and acetamide (B32628) groups would be expected to be regions of negative potential, while the hydrogen atoms, particularly the amide N-H, would be regions of positive potential.

| Parameter | Description | Predicted Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Data Not Available in Published Literature |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Data Not Available in Published Literature |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO); indicates chemical reactivity and stability. | Data Not Available in Published Literature |

| MEP Analysis | Maps electron density to identify nucleophilic and electrophilic sites. | Would identify reactive sites, such as the carbonyl oxygen (nucleophilic) and amide proton (electrophilic). |

DFT is instrumental in mapping out potential chemical reaction pathways. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. acs.orgresearchgate.net The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy barrier of the reaction. acs.org

For this compound, this could involve studying its synthesis, potential degradation pathways, or its reactions with other molecules. For instance, the reactivity of the aldehyde (formyl) group could be explored, such as its reduction to an alcohol or oxidation to a carboxylic acid. DFT calculations would identify the lowest-energy path for such transformations, providing critical mechanistic insights. researchgate.net

| Reaction Step | Description | Calculated Parameter |

| Reactants | Starting materials of a potential reaction. | Gibbs Free Energy (G) |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Activation Free Energy (ΔG‡) |

| Products | The final structures formed after the reaction. | Reaction Free Energy (ΔG) |

| Data for specific reactions involving this compound are not available in published literature. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations.

Conformational analysis aims to identify the most stable, low-energy conformations. tandfonline.com This can be done through systematic or stochastic searches of the conformational space. Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. rsc.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment (e.g., a solvent or a protein). nih.govrsc.org This approach is considered the 'gold standard' for assessing molecular shape as it captures the influence of the local environment. tandfonline.com For this compound, MD simulations would reveal the preferred orientations of the acetamide and formyl groups relative to the central phenyl ring.

| Simulation Type | Information Gained | Relevance to this compound |

| Conformational Search | Identifies stable, low-energy conformers. | Would determine the most likely shapes of the molecule in isolation. |

| Molecular Dynamics (MD) | Simulates dynamic motion over time, providing an ensemble of conformations. | Would reveal the flexibility and accessible conformations in a specific environment (e.g., water). rsc.orgacademie-sciences.fr |

| Specific conformational data and MD simulation results for this compound are not available in published literature. |

Molecular Docking and Ligand-Protein Interaction Predictions (Theoretical Frameworks)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.netscispace.com The process involves two main steps: sampling possible orientations and conformations of the ligand within the protein's binding site, and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govresearchgate.net

The fundamental theories behind docking include the early "lock-and-key" model, where both ligand and protein are rigid, and the more advanced "induced-fit" model, which allows for flexibility in both partners upon binding. nih.gov Docking can be used to generate hypotheses about the biological target of a molecule or to screen virtual libraries of compounds for potential drug candidates. researchgate.net For this compound, docking studies would require a specific protein target. The calculations would predict the most likely binding pose and estimate the strength of the interaction, highlighting key contacts like hydrogen bonds or hydrophobic interactions. diva-portal.org

| Docking Component | Function | Application to this compound |

| Sampling Algorithm | Generates various binding poses of the ligand in the protein's active site. | Would explore how the molecule could fit into a hypothetical target protein's binding pocket. |

| Scoring Function | Estimates the binding free energy to rank the generated poses. | Would provide a numerical score to predict the most favorable binding mode and relative affinity. |

| Docking results are target-specific and no such studies for this compound are available in published literature. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogues (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org The fundamental principle is that the activity of a molecule is directly related to its structural and physicochemical properties. fiveable.meindustrialchemistryconsulting.com

The process involves several steps:

Data Set Preparation : A collection of structurally related compounds (analogues) with experimentally measured biological activity is required. industrialchemistryconsulting.com

Descriptor Calculation : Numerical values, or "descriptors," are calculated for each molecule. These can represent various properties like size, lipophilicity, electronic properties (from DFT), and shape. industrialchemistryconsulting.comijsdr.org

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed activity. fiveable.meijsdr.org

Validation : The model's predictive power is rigorously tested to ensure it can accurately predict the activity of new, unseen compounds. industrialchemistryconsulting.comijsdr.org

A QSAR model including this compound would require a dataset of its analogues. The resulting model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts. rsc.org

| QSAR Step | Description | Role in Studying Analogues of this compound |

| Dataset | A series of analogues with known biological activities. | A set of molecules with variations in the acetamide, formyl, or methoxy groups would be needed. |

| Descriptors | Numerical representations of molecular properties. | Calculated values for properties like molecular weight, logP, HOMO/LUMO energies, and dipole moment. |

| Mathematical Model | An equation linking descriptors to activity. | A predictive equation (e.g., Activity = c1Descriptor1 + c2Descriptor2 + ... + constant). |

| Prediction | Using the model to estimate the activity of new compounds. | Would allow for virtual screening of new designs before synthesis. |

| A QSAR model requires a dataset of multiple compounds and is not applicable to a single molecule in isolation. |

Research on the Biological and Biochemical Interactions of 2 4 Formyl 2,6 Dimethoxyphenoxy Acetamide in Vitro and in Silico Studies Only

Investigation of Molecular Target Engagement and Binding Affinities (Cell-free, Recombinant Systems)

No published studies were identified that have investigated the molecular target engagement or binding affinities of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide in cell-free or recombinant systems.

Enzyme Inhibition and Activation Studies (e.g., PARP-1, BCR-ABL1 kinase)

There is currently no available data from in vitro enzyme inhibition or activation assays for this compound against specific enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) or BCR-ABL1 kinase. Such studies would be necessary to determine if this compound has any inhibitory or activating effects on these or other enzymatic targets.

Receptor Ligand Binding Assays (In Vitro)

No in vitro receptor ligand binding assays have been reported for this compound. To understand its potential interactions with specific receptors, binding assays would need to be conducted.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No specific structure-activity relationship (SAR) studies have been published for analogues of this compound. SAR studies are crucial for understanding how chemical modifications to a parent compound influence its biological activity.

Impact of Aromatic Substitutions on Biological Interactions

While the parent molecule, syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), is a well-studied natural product, specific research detailing how substitutions on the aromatic ring of this compound affect its biological interactions is not available. General principles of medicinal chemistry suggest that modifying the formyl and methoxy (B1213986) groups could significantly impact target binding and selectivity.

Role of the Acetamide (B32628) Moiety in Binding and Potency

The role of the acetamide moiety in the potential binding and potency of this compound has not been experimentally determined. In many bioactive molecules, acetamide groups can act as hydrogen bond donors and acceptors, which can be critical for interaction with biological targets. Studies on related acetamide derivatives have shown that this functional group can influence properties like bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.orgnih.gov

Cellular Mechanisms of Action in Non-Human, Non-Clinical Cell Models

Modulation of Intracellular Signaling Pathways (e.g., kinase assays in cell lysates)

As of the latest available research, no specific in vitro studies, such as kinase assays in cell lysates, have been published that investigate the direct modulatory effects of this compound on intracellular signaling pathways. While some research on related acetamide compounds suggests potential interactions with intracellular targets, for instance, the antimicrobial effect of p-acetamide has been linked to its influence on DNA ligase, specific data for this compound is not available in the current scientific literature.

Gene Expression Profiling (In Vitro Cell Systems)

There are currently no published studies that have performed gene expression profiling in any in vitro cell system to determine the effects of this compound. Consequently, its impact on cellular gene expression remains uncharacterized.

Oxidative Stress Modulation and Antioxidant Activity in Cell-Free or Cell-Based Assays

While direct studies on this compound are limited, research on structurally related acetamide derivatives indicates potential for oxidative stress modulation and antioxidant activity. These activities are commonly evaluated using a variety of cell-free and cell-based assays.

Cell-Free Assays: Commonly used cell-free assays to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. For instance, N-(4-acetamidophenyl)-2-phenoxyacetamide derivatives have demonstrated notable free radical scavenging activity in DPPH assays.

Cell-Based Assays: Cell-based assays provide a more biologically relevant context by accounting for factors like cell uptake and metabolism. The Cellular Antioxidant Activity (CAA) assay, which often utilizes probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is a common method. This probe becomes fluorescent upon oxidation within the cell, and a reduction in fluorescence in the presence of a test compound indicates antioxidant activity. Other assays measure the production of reactive oxygen species (ROS) and nitric oxide (NO) in cell lines such as J774.A1 macrophages. Although no specific data for this compound is available, these are the standard methods used to evaluate related compounds.

Below is a table summarizing the antioxidant activity of a related acetamide derivative.

| Compound | Assay | IC50 (µM) |

| N-(4-acetamidophenyl)-2-phenoxyacetate | DPPH radical scavenging | 11.97 ± 0.48 |

This data is for a structurally related compound and not for this compound.

Antimicrobial Activity Studies (In Vitro against specific microbial strains)

The in vitro antimicrobial potential of various acetamide derivatives has been a subject of scientific investigation against a range of microbial strains. These studies are crucial in the search for new antimicrobial agents.

Research on compounds structurally similar to this compound has revealed varying degrees of antibacterial and antifungal activity. For example, certain acetamide derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition in agar (B569324) diffusion assays.

A study on p-acetamide demonstrated broad-spectrum antimicrobial activity. The compound was effective against several Gram-positive and Gram-negative bacteria and the yeast Candida glabrata. The table below presents the zone of inhibition data for p-acetamide against various microbial strains.

| Microbial Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | 20 |

| Bacillus subtilis NRRL B-4219 | 23 |

| Enterococcus faecalis ATCC 29212 | 20 |

| Escherichia coli ATCC 25922 | 15 |

| Pseudomonas aeruginosa ATCC 27853 | 14 |

| Listeria monocytogenes ATCC 7644 | 18 |

| Candida glabrata ATCC 90030 | 12 |

This data is for p-acetamide, a related acetamide compound, and not for this compound.

Applications of 2 4 Formyl 2,6 Dimethoxyphenoxy Acetamide in Advanced Chemical and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Natural Products and Bioactive Molecules

While direct evidence for the use of 2-(4-formyl-2,6-dimethoxyphenoxy)acetamide in the total synthesis of complex natural products is not yet prevalent in the literature, the reactivity of its constituent functional groups and the documented applications of its structural analogs strongly support its potential as a valuable synthetic intermediate. The presence of the aldehyde group allows for a wide range of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and aldol (B89426) condensations, which are fundamental steps in the assembly of complex molecular scaffolds.

Research on closely related phenoxyacetic acid derivatives has demonstrated their utility in the synthesis of bioactive compounds. For instance, 2-(4-formyl-2-methoxyphenoxy)acetic acid, which differs by a single methoxy (B1213986) group, serves as a precursor for the synthesis of polyfunctionalized β-lactams. researchgate.net These β-lactam rings are core structures in many antibiotic drugs. This suggests that this compound could similarly be a building block for novel pharmaceutical agents.

Furthermore, studies on other substituted acetamides have highlighted their biological significance. For example, various N-(2-hydroxyphenyl)acetamides have been investigated for their bioactivity, with some derivatives showing phytotoxic effects that are relevant in agrochemical research. mdpi.com Another related compound, 2-(2-formyl-3-methoxyphenoxy)acetamide, has been identified as a potential lead compound for the development of new pharmaceuticals, particularly those targeting enzyme inhibition pathways. evitachem.com These examples underscore the potential of the broader class of formyl-phenoxy-acetamides in the discovery of new bioactive molecules.

Utilization in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a promising area for the application of this compound. The molecular structure of this compound contains key features that can drive self-assembly processes, such as hydrogen bond donors and acceptors in the acetamide (B32628) group, and the potential for π-π stacking interactions involving the aromatic ring.

Detailed crystallographic studies on the closely related carboxylic acid, 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, provide valuable insights into the potential supramolecular behavior of the acetamide derivative. The crystal structure of the acetic acid reveals the formation of intricate self-assembled architectures. nih.gov Specifically, the molecules arrange into a sawtooth motif along the c-axis, driven by C-H···O interactions. nih.gov These motifs further organize into corrugated sheets through additional hydrogen bonds. nih.gov The sheets are then stacked along the b-axis, stabilized by weak C-H···O hydrogen bonds and C-H···π interactions. nih.gov

Given the structural similarities, it is highly probable that this compound would also exhibit rich self-assembly behavior, potentially forming novel supramolecular polymers or organized crystalline structures. The amide group in the acetamide is a well-known and robust hydrogen-bonding unit, which could lead to even more directional and stronger intermolecular interactions compared to the carboxylic acid.

| Parameter | Value | Significance in Supramolecular Assembly |

|---|---|---|

| Molecular Formula | C11H12O6 | Defines the basic building block of the assembly. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Key Interactions | O-H···O, C-H···O, C-H···π | Non-covalent forces driving the self-assembly into higher-order structures. |

| Resulting Motifs | Sawtooth ribbons, corrugated sheets | Illustrates the specific patterns formed by the intermolecular interactions. |

Potential as a Building Block for Functional Materials or Polymers

The structural attributes of this compound make it a compelling candidate as a monomer or building block for the synthesis of functional materials and polymers. The aldehyde group can participate in various polymerization reactions, and the aromatic core with its electron-donating methoxy groups can impart desirable electronic and optical properties to the resulting materials.

A significant application in this area is demonstrated by its precursor, 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, which has been synthesized as a building block for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.gov These materials are of great interest for their use in organic memories and as nonlinear optical (NLO) materials, which have applications in data storage and optical communications. nih.gov The non-centrosymmetric crystal packing of these oligomers is crucial for their NLO properties, and the design of the monomer is key to achieving this. nih.gov

Additionally, the syringaldehyde (B56468) core of this compound has been used in attempts to create bis-aldehydes with alkyne spacers. mdpi.com Such molecules are precursors for coordination polymers and other materials with interesting electronic and structural properties. mdpi.com This highlights the potential of the formyl-dimethoxyphenoxy moiety as a versatile component in materials synthesis. The acetamide functionality could further be exploited to introduce hydrogen-bonding motifs into a polymer backbone, thereby influencing its morphology and properties.

Development of Analytical Probes or Tracers Based on the Compound Structure

The development of chemosensors, which are molecules that signal the presence of specific analytes, is another area where the this compound scaffold could be highly valuable. The combination of a signaling unit (the fluorophore or chromophore) and a recognition site (a binding pocket for the analyte) is the basis of a chemosensor. The formyl-phenoxy-acetamide structure provides a platform that can be readily modified to incorporate these features.

A study on a structurally similar compound, 2-(2-formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), has demonstrated the viability of this approach. nih.gov FMPPA was designed as a "turn-on" fluorescent chemosensor for the selective and sensitive detection of selenium(IV). nih.gov The fluorescence of the molecule is significantly enhanced upon binding to selenium, allowing for its quantification at very low concentrations. nih.gov This indicates that the formyl-phenoxy-acetamide core can act as an effective signaling and recognition platform.

Given these findings, it is plausible that this compound could be developed into a fluorescent probe for various analytes. The aldehyde group offers a convenient handle for further chemical modification to tune the sensor's selectivity and sensitivity towards different metal ions, anions, or biologically relevant molecules.

| Parameter | Value | Relevance to Analytical Applications |

|---|---|---|

| Analyte | Selenium (IV) | Demonstrates the potential for selective detection. |

| Sensing Mechanism | Fluorescence turn-on | Provides a clear and easily detectable signal. |

| Detection Limit | 9.38 x 10-9 M | Indicates high sensitivity for trace analysis. |

| Interference | No significant interference from other common ions | Highlights the high selectivity of the sensor. |

Application as a Chemical Linker in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for the preparation of peptides and oligonucleotides. This technique relies on the use of a solid support to which the growing molecule is attached via a cleavable linker. The properties of the linker are critical, as it must be stable throughout the synthesis and then be selectively cleaved under mild conditions to release the final product.

The structure of this compound suggests its potential application as a chemical linker. The acetamide moiety can be attached to a solid support, while the aldehyde group provides a reactive site for the attachment of the first building block of the synthesis, for example, through reductive amination with an amino acid. The ether linkage in the phenoxy-acetamide structure is generally stable to a range of chemical conditions but can be designed to be cleavable under specific acidic or basic conditions.

Research into related structures supports this potential application. For example, 4-(6-formyl-3-azidophenoxy)butyrimidate, a heterobifunctional and cleavable cross-linker, utilizes a formyl group for covalent attachment to proteins. nih.gov This demonstrates the utility of the formyl-phenoxy moiety in creating stable yet cleavable linkages. While this example is for cross-linking in solution, the underlying chemical principles are applicable to solid-phase synthesis. The development of novel linkers is an active area of research, and the this compound scaffold presents a promising starting point for the design of new linkers with tailored cleavage properties.

Future Directions and Emerging Research Avenues for 2 4 Formyl 2,6 Dimethoxyphenoxy Acetamide

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of phenoxyacetamides often relies on well-established but potentially environmentally taxing methods like the Williamson ether synthesis and traditional amidation techniques. Future research must prioritize the development of "green" and sustainable alternatives that enhance efficiency, reduce waste, and improve safety.

The Williamson ether synthesis, a cornerstone for forming the ether bond in the molecule, traditionally uses polar aprotic solvents and strong bases. jk-sci.com A forward-looking approach would explore methodologies that minimize this environmental footprint. The use of aqueous micellar conditions, employing surfactants to create microreactors in water, presents a greener alternative that can enhance reaction rates and simplify purification. researchgate.netnih.gov Other modern techniques include the use of phase-transfer catalysts to improve reaction efficiency or high-temperature catalytic processes that can utilize less reactive, and thus more benign, alkylating agents. acs.orgnumberanalytics.com

Similarly, the formation of the terminal amide bond, typically achieved using coupling agents that generate stoichiometric waste, is ripe for sustainable innovation. Biocatalysis, using enzymes to perform chemical reactions, offers a highly selective and efficient alternative. astrazeneca.com Enzymes such as lipases or proteases can catalyze the amidation reaction under mild, often aqueous, conditions. numberanalytics.commdpi.com More advanced enzymatic strategies, like those involving ATP-grasp enzymes, can form amide bonds with high efficiency, mimicking nature's synthetic machinery. nih.gov These biocatalytic methods not only reduce waste but also circumvent the need for complex protection and deprotection steps often required in traditional synthesis.

A potential sustainable synthetic route is outlined below, highlighting the shift from conventional methods to greener alternatives.

| Synthetic Step | Conventional Method | Proposed Sustainable Alternative | Key Advantages |

| Ether Formation | Williamson ether synthesis using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF). jk-sci.com | Surfactant-assisted synthesis in aqueous micellar media or use of a phase-transfer catalyst. researchgate.net | Reduced use of hazardous organic solvents, improved safety, potentially simpler workup. |

| Amide Formation | Reaction of the corresponding carboxylic acid with ammonia (B1221849) using a chemical coupling agent (e.g., DCC, HATU). | Enzyme-catalyzed amidation using a lipase (B570770) or a specific amidase in an aqueous or green solvent system. mdpi.comnih.gov | High selectivity, mild reaction conditions, biodegradable catalyst, reduced stoichiometric waste. |

This focus on sustainable synthesis is not merely an academic exercise but a necessary evolution in chemical manufacturing, aligning molecular science with global environmental stewardship.

Advanced Mechanistic Insights into its Molecular Interactions

Understanding precisely how 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide interacts with biological macromolecules is fundamental to elucidating its mechanism of action. While initial studies might identify a biological effect, future research must delve into the atomic-level details of these interactions. This requires a synergistic application of advanced spectroscopic and computational techniques.

Spectroscopic methods offer empirical evidence of binding and subsequent conformational changes.

Fluorescence Spectroscopy: This technique can be used to study the binding of the compound to a target protein by monitoring changes in the intrinsic fluorescence of tryptophan or tyrosine residues within the protein, or by using fluorescently labeled ligands. jelsciences.com

Circular Dichroism (CD) Spectroscopy: CD is invaluable for detecting changes in the secondary structure of a protein upon ligand binding, providing insights into how the interaction might alter the protein's conformation and function. jelsciences.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can analyze changes in the vibrational modes of both the protein and the ligand upon complex formation, offering a detailed fingerprint of the binding event. jelsciences.comspectroscopyonline.com

These experimental techniques can be complemented and guided by powerful computational tools.

Molecular Docking: This computational method predicts the preferred orientation of the compound when bound to a target protein, identifying key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions. numberanalytics.com

Molecular Dynamics (MD) Simulations: Going beyond a static picture, MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing crucial information on the stability of the interaction and the conformational flexibility of the system. rowan.edu

The table below summarizes the roles of these advanced methods in characterizing molecular interactions.

| Technique | Type | Information Gained |

| Fluorescence Spectroscopy | Experimental | Binding affinity, stoichiometry, local conformational changes around fluorophores. jelsciences.com |

| Circular Dichroism (CD) | Experimental | Global changes in protein secondary and tertiary structure upon binding. jelsciences.com |

| FT-IR Spectroscopy | Experimental | Specific functional group involvement and vibrational changes in both ligand and protein. spectroscopyonline.com |

| Molecular Docking | Computational | Prediction of binding pose, identification of key interacting residues, estimation of binding energy. nih.gov |

| Molecular Dynamics (MD) | Computational | Stability of the protein-ligand complex, dynamic behavior, solvent effects, and free energy of binding. nih.gov |

By integrating these approaches, researchers can build a comprehensive, high-resolution model of how this compound engages with its biological partners, a critical step in rational drug design and optimization.

Integration with Artificial Intelligence and Machine Learning in Molecular Design and Discovery

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from similar compounds to predict the biological activity of novel, virtual derivatives of the core scaffold. vanderbilt.eduacs.org This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates and saving significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. nih.govpharmaceutical-journal.com By providing the this compound scaffold as a starting point, these algorithms can propose novel modifications that are predicted to enhance potency, selectivity, or pharmacokinetic properties.

Target Identification and Deconvolution: A significant challenge for novel compounds is identifying their biological target(s). AI-powered tools can analyze the structure of a molecule and predict its most likely protein targets by comparing it to databases of known ligand-protein interactions. nih.gov This in silico target identification can provide crucial hypotheses for subsequent experimental validation. researchgate.net

The application of AI/ML across the discovery pipeline for this compound can be envisioned as follows:

| Discovery Phase | AI/ML Application | Objective |

| Hit-to-Lead | Predictive QSAR Modeling | Predict the activity of virtual analogues to guide synthetic efforts. |

| Lead Optimization | De Novo Generative Models | Design novel molecules with optimized multi-parameter profiles (e.g., potency, selectivity, ADME). nih.gov |

| Mechanism of Action | Target Prediction Algorithms | Hypothesize potential biological targets based on chemical structure. nih.gov |

| Repurposing | Literature & Data Mining Models | Identify potential new therapeutic indications by analyzing vast datasets of biological information. pharmaceutical-journal.com |

The integration of AI is not about replacing chemists but empowering them with tools to navigate the immense complexity of chemical space more intelligently and efficiently.

Identification of Unexplored Biological Targets and Pathways (Pre-clinical, In Vitro Focus)

A critical future direction for this compound is the systematic, hypothesis-driven search for its biological function. The structure of the molecule, featuring a substituted phenol (B47542) and a reactive aldehyde, provides clues for potential targets. Phenolic compounds are known to interact with a wide array of biological systems, while the formyl group can be a key pharmacophoric element or a synthetic handle. nih.govresearchgate.net

One compelling, albeit speculative, hypothesis arises from research on related antifolate compounds. Certain pyrrolo[2,3-d]pyrimidines, which can be synthesized from precursors containing a formyl group, have been shown to target Glycinamide ribonucleotide formyltransferase (GARFTase). nih.gov This enzyme is a critical component of the de novo purine (B94841) biosynthesis pathway, which is essential for cell proliferation. As such, inhibitors of GARFTase have potential as antitumor agents. nih.gov The structural elements of this compound make it a candidate for investigation as a potential modulator of this or related pathways.

A rational, tiered in vitro screening approach is essential for exploring this and other possibilities. This preclinical evaluation should be designed to move from broad, general assessments to specific, target-based assays.

A hypothetical preclinical screening cascade could be structured as follows:

| Screening Tier | Assay Type | Examples | Purpose |

| Tier 1: Initial Profiling | Cytotoxicity Assays | MTT, MTS, or CellTiter-Glo assays on a panel of human cancer cell lines (e.g., breast, colon, lung). nih.gov | To determine general anti-proliferative activity and establish a concentration range for further testing. |

| Tier 2: Pathway/Target Class | Target-based Enzymatic Assays | In vitro GARFTase inhibition assay; assays for other folate pathway enzymes; kinase profiling panels. nih.gov | To test the specific hypothesis of GARFTase inhibition and explore other common drug targets. |

| Tier 3: Cellular Mechanism | Cell-based Mechanistic Assays | Cellular thermal shift assay (CETSA) to confirm target engagement; flow cytometry for cell cycle analysis; nucleoside rescue experiments. nih.gov | To confirm the compound interacts with the intended target in a cellular context and to understand its downstream effects. |

| Tier 4: Off-Target & Selectivity | Broad Target Panels & Safety | Screening against a broad panel of receptors, ion channels, and transporters; preliminary metabolic stability assays using liver microsomes. | To identify potential off-target effects early and assess initial drug-like properties. |

This systematic, multi-tiered approach ensures that research efforts are focused and efficient, allowing for the rapid identification of the most promising biological activities and paving the way for more advanced preclinical development. researchgate.netbionow.co.uk

Q & A

Q. What are the key structural features of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, and how are they characterized experimentally?

The compound exhibits a disordered aldehyde group (0.79:0.21 occupancy ratio) and a carboxylic acid chain in the [ap,ap] conformation stabilized by intramolecular O—H⋯O hydrogen bonds. Structural characterization employs single-crystal X-ray diffraction (Enraf–Nonius MACH3 diffractometer, R factor = 0.036) combined with NMR and IR spectroscopy to resolve disorder and confirm functional groups .

Q. What synthetic methodologies are commonly used to prepare derivatives of this compound?

Typical methods involve refluxing precursors (e.g., acetic anhydride, triethyl orthoformate) under controlled conditions. For example, heating with triethyl orthoformate at reflux for 2 hours yields functionalized acetamide derivatives. Purification often uses column chromatography or recrystallization .

Q. How does the [ap,ap] conformation influence the compound’s reactivity or intermolecular interactions?

The [ap,ap] conformation arises from intramolecular hydrogen bonding (O—H⋯O), which restricts rotational freedom and stabilizes the planar structure. This conformation impacts crystal packing and solubility, as observed in X-ray studies .

Advanced Research Questions

Q. How can researchers resolve structural disorder in the aldehyde group during crystallographic analysis?

Disorder is addressed using high-resolution X-ray data (e.g., 2015 independent reflections) and refinement software to model dual occupancy (e.g., 0.79:0.21 ratio). Synchrotron radiation or low-temperature data collection may reduce thermal motion artifacts .

Q. What strategies optimize the synthesis of this compound derivatives with high regioselectivity?

Optimize reaction parameters:

Q. How do hydrogen-bonding networks affect the compound’s crystallographic packing and stability?

The O—H⋯O bonds create a 2D network, stabilizing the monoclinic lattice (space group P21/c). Thermal analysis (TGA/DSC) can correlate hydrogen-bond strength with melting points .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Use antimicrobial susceptibility testing (e.g., MIC assays) and cytotoxicity screens (e.g., MTT assay). Computational docking (e.g., AutoDock Vina) predicts binding to targets like DNA gyrase or kinases, leveraging structural data from crystallography .

Q. How can contradictory data on substituent effects (e.g., methoxy vs. ethoxy groups) be reconciled in structure-activity relationship (SAR) studies?

Apply multivariate analysis (e.g., PCA) to isolate substituent contributions. For example, compare electronic (Hammett σ) and steric (Taft ES) parameters across derivatives synthesized via Schemes 2–5 .

Q. What computational tools validate the dynamic behavior of the disordered aldehyde group?

Molecular dynamics (MD) simulations (e.g., GROMACS) model disorder under varying temperatures. Density functional theory (DFT) calculates energy barriers for conformational interconversion, validated against crystallographic data .

Methodological Notes

- Data Contradictions : Discrepancies in disorder ratios (e.g., 0.79:0.21) require verification via alternative techniques (e.g., neutron diffraction) .

- Experimental Design : For SAR studies, prioritize systematic variation of substituents (e.g., halogenation, methoxy substitution) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.